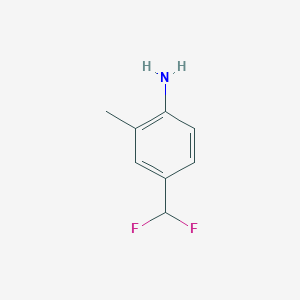

4-(Difluoromethyl)-2-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9F2N |

|---|---|

Molecular Weight |

157.16 g/mol |

IUPAC Name |

4-(difluoromethyl)-2-methylaniline |

InChI |

InChI=1S/C8H9F2N/c1-5-4-6(8(9)10)2-3-7(5)11/h2-4,8H,11H2,1H3 |

InChI Key |

HNFYKWDWSPISKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)F)N |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 4 Difluoromethyl 2 Methylaniline

Investigation of Reaction Pathways and Intermediates

The synthesis and transformation of 4-(Difluoromethyl)-2-methylaniline can proceed through various pathways, primarily involving radical or ionic intermediates. The specific pathway is often dictated by the choice of reagents, catalysts, and reaction conditions.

Difluoromethylation of anilines frequently proceeds via a radical mechanism, particularly under photoredox catalysis. nih.govacs.org These reactions involve the generation of a difluoromethyl radical (•CHF2) from a suitable precursor.

Mechanism of Photoinduced Difluoromethylation: A common approach involves the use of a photocatalyst, such as Eosin Y, which becomes excited upon visible light irradiation. The excited photocatalyst can then engage in a single-electron transfer (SET) event. One proposed pathway involves the reduction of a difluoromethyl radical precursor by the excited photocatalyst to generate the •CHF2 radical. acs.org The now oxidized photocatalyst is regenerated by oxidizing the aniline (B41778) substrate to a radical cation. acs.org

Alternatively, an electron donor-acceptor (EDA) complex can form between the aniline and the fluorinated reagent. nih.gov Photoexcitation of this EDA complex can directly generate a radical pair consisting of the aniline radical cation and the difluoroalkyl radical, initiating the reaction. nih.govacs.org Experimental evidence, including a photochemical quantum yield greater than one (Φ = 2.7), strongly suggests that a radical chain mechanism is operative in certain systems. acs.org

Radical Propagation and Termination: Once the difluoromethyl radical is formed, it adds to the aromatic ring of the aniline or its radical cation. For instance, the •CF2CO2Et radical has been identified as a key intermediate in the difluoroalkylation of anilines. acs.org The resulting intermediate must then rearomatize to form the final product. This process is often facilitated by a base. acs.org

The presence of radical intermediates is supported by trapping experiments. The addition of radical scavengers like 1,1-diphenylethene or 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) has been shown to inhibit the reaction, with the formation of difluoroalkylated scavenger adducts being detected. nih.gov This provides strong evidence for the generation of a difluoroalkyl radical during the reaction process. nih.gov

While radical pathways are common, ionic mechanisms also play a role in the reactions of aniline derivatives. In some photoinduced processes, after the initial formation of an aniline radical cation and a fluoroalkyl radical, these two species can collapse to form a cationic intermediate. nih.govacs.org The subsequent loss of a proton, typically assisted by a base, leads to the rearomatization of the phenyl ring and the formation of the final difluoroalkylated aniline product. acs.org

In other contexts, such as the amination of arenes, radical cation amines (like NH3•+) can be formed, which then interact with the aromatic ring. acs.org While not a direct difluoromethylation, this highlights the potential for cationic intermediates in aniline chemistry. The transition states in these ionic pathways involve the energetic barriers for the formation and collapse of these charged species, which can be computationally modeled to understand reaction kinetics and selectivity.

The choice of catalyst and reagents is paramount in directing the reaction toward the desired product and influencing the underlying mechanism.

Photocatalysts: Organic dyes like Eosin Y are frequently used to initiate radical reactions under mild, visible-light conditions. acs.org They operate through single-electron transfer (SET) processes, generating the necessary radical intermediates from the starting materials. acs.org

Metal Catalysts:

Palladium: Palladium-on-carbon (Pd/C) is a common catalyst for hydrogenation reactions. For instance, the synthesis of aniline derivatives can be achieved by the reduction of a corresponding nitro-compound using H2 gas and a Pd/C catalyst. chemicalbook.com In other reactions, palladium catalysts are used for dehydrogenation and cyclization processes.

Titanium: Titanium-based mediators, such as Ti(IV) sulfate (B86663) or TiCl4, are employed in electrochemical reactions. acs.org An electrochemically generated Ti(III) species can reduce a reagent like hydroxylamine (B1172632) to a radical amine intermediate, which then reacts with an arene. acs.org The reaction rate and selectivity can be tuned by additives, demonstrating the catalyst's central role in the mechanistic pathway. acs.org

Iridium and Rhodium: While not specific to this compound, catalysts like [Ir(COD)Cl]2 and Rh2(OAc)4 are known to catalyze N-H insertion reactions of anilines with carbenes, proceeding through a different mechanistic manifold. acs.org

Reagents: The source of the difluoromethyl group is a key reagent. Reagents like ethyl difluoroiodoacetate serve as precursors for the •CF2CO2Et radical in photoinduced reactions. nih.govacs.org In other cases, bromo(difluoro)acetic acid in the presence of a simple base like K2CO3 can be used as a cost-effective source for N-difluoromethylation. acs.org

The table below summarizes the roles of various catalysts and reagents in related aniline transformations.

| Catalyst/Reagent | Reaction Type | Mechanistic Role |

| Eosin Y | Photoinduced Difluoroalkylation | Visible-light photocatalyst; initiates single-electron transfer (SET) to generate radical intermediates. acs.org |

| Palladium on Carbon (Pd/C) | Hydrogenation | Catalyzes the reduction of nitro groups to amines. chemicalbook.com |

| Titanium (IV) compounds | Electrochemical Amination | Acts as a redox mediator; Ti(III) intermediate generates reactive amine radicals. acs.org |

| Ethyl difluoroiodoacetate | Photoinduced Difluoroalkylation | Precursor for the difluoroalkyl radical (•CF2CO2Et). nih.govacs.org |

| Potassium Carbonate (K2CO3) | N-Difluoromethylation | Acts as a base, likely facilitating deprotonation steps and rearomatization. acs.org |

Computational and Theoretical Mechanistic Studies

Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a quantum chemical method widely used to study the electronic structure and reactivity of molecules. researchgate.net It is particularly valuable for investigating reaction mechanisms, predicting geometries of reactants, transition states, and products, and calculating their relative energies.

For reactions involving aromatic compounds like this compound, DFT can be used to:

Analyze Aromaticity: DFT helps in understanding the electronic structure and aromatic character of the molecule and how it changes during a reaction. researchgate.net

Model Reaction Pathways: By calculating the potential energy surface, DFT can map out the energetic landscape of a reaction, identifying the most likely pathway and the structures of key intermediates and transition states.

Investigate Substituent Effects: DFT calculations can quantify the electronic influence of substituents, such as the methyl and difluoromethyl groups on the aniline ring, explaining their directing effects and impact on reactivity. nih.gov

Study Adsorption on Surfaces: In heterogeneous catalysis, DFT is used to model the adsorption of aromatic molecules on metal surfaces, like iron, providing insights into binding energies and geometries which are crucial for understanding the catalytic process. cam.ac.uknih.gov

For example, DFT studies on related fluoroalkylated aromatic systems have shown that the electron-withdrawing ability of perfluoroalkyl groups can be precisely quantified, which is critical for predicting reactivity. nih.gov

| Computational Method | Application in Mechanistic Studies | Key Insights |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction pathways, and transition states. | Provides optimized geometries, reaction energy profiles, and analysis of substituent electronic effects. researchgate.netnih.gov |

| DFT with van der Waals corrections (e.g., DFT-D4) | Modeling adsorption on catalytic surfaces. | Calculates accurate binding energies and geometries of aromatic molecules on mineral or metal surfaces. nih.gov |

While DFT is excellent for static structures and energy profiles, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a chemical system over time. Traditional MD simulations use fixed-bonding force fields and cannot model bond breaking or formation. nih.gov

However, the development of reactive force fields and multiscale reactive molecular dynamics (MS-RMD) methods allows for the simulation of chemical reactions. nih.gov These advanced techniques can be applied to understand:

Solvent Effects: How solvent molecules organize around the reactants and influence the reaction pathway.

Conformational Dynamics: The role of molecular flexibility and conformational changes during a reaction.

Rare Events: Using enhanced sampling techniques, MD can simulate rare but crucial events like the crossing of a high-energy transition state.

Quantum Chemical Analysis of Transition States and Reaction Intermediates

Currently, there is a lack of specific published research detailing the quantum chemical analysis of transition states and reaction intermediates for reactions involving this compound. Computational studies, which are crucial for visualizing the geometry of transition states and determining their energy barriers, have not been reported for this particular compound. Such analyses are vital for understanding the precise pathways of its reactions, including the influence of the electron-withdrawing difluoromethyl group and the electron-donating methyl group on the stability of intermediates and the energy of activation for various transformations.

Kinetic Studies and Reaction Rate Determinations

Similarly, a thorough search of the scientific literature did not yield any specific kinetic studies or reaction rate determinations for this compound. Experimental data on how the rate of reactions involving this compound changes with varying conditions such as temperature, pressure, and reactant concentrations are essential for practical applications and for validating theoretical models. The absence of this information hinders the development of predictive models for its chemical behavior and limits its potential application in various synthetic processes where precise reaction control is paramount.

While studies on related compounds like 4-methylaniline exist, the unique electronic and steric effects of the difluoromethyl group in this compound necessitate dedicated experimental investigation to determine its specific reaction kinetics.

Chemical Transformations and Derivatization of the 4 Difluoromethyl 2 Methylaniline Core

Reactions at the Amino Group

The primary amino group in 4-(difluoromethyl)-2-methylaniline is a key site for a variety of chemical modifications, including acylation and alkylation, as well as for its role in the construction of nitrogen-containing heterocyclic systems.

Acylation and Alkylation Reactions

The nucleophilic nature of the amino group readily allows for acylation and alkylation reactions. Acylation is frequently employed to introduce amide functionalities, which can act as protecting groups or as integral components of the final target molecule. For instance, the reaction of anilines with acylating agents such as acetic anhydride (B1165640) or various acid chlorides can proceed efficiently. In a related example, the production of 4-bromo-2-methylaniline (B145978) involves the protection of the amino group of 2-methylaniline as an acetamide (B32628) before bromination. google.com This strategy of N-acetylation is a common and effective way to moderate the activating effect of the amino group and direct electrophilic substitution. google.com

A modern approach to amide bond formation involves the use of coupling agents. For example, diethylaminosulfur trifluoride (DAST) has been utilized for the synthesis of fluorinated amides from various amines and carboxylic acids under mild, ambient conditions. acs.orgacs.org While direct examples with this compound are not explicitly detailed, the successful amidation of structurally similar anilines, such as 4-(trifluoromethyl)aniline, with various carboxylic acids highlights the potential of this methodology. acs.orgacs.org

Alkylation of the amino group, while less common as a primary derivatization step, can be achieved using alkyl halides or through reductive amination. These reactions introduce N-alkyl substituents, which can significantly influence the electronic and steric properties of the molecule.

Table 1: Examples of Acylation Reactions on Substituted Anilines

| Amine Substrate | Acylating Agent/Method | Product | Reference |

| 2-Methylaniline | Acetic Anhydride | N-(2-methylphenyl)acetamide | google.com |

| 4-(Trifluoromethyl)aniline | Bromo(difluoro)acetic acid / DAST | 2-Bromo-2,2-difluoro-N-(4-(trifluoromethyl)phenyl)acetamide | acs.orgacs.org |

| 4-(Trifluoromethyl)aniline | Nonanoic acid / DAST | N-(4-(trifluoromethyl)phenyl)nonanamide | acs.orgacs.org |

This table presents examples of acylation reactions on anilines structurally related to this compound, demonstrating common reagents and resulting products.

Formation of Nitrogen-Containing Heterocycles

The amino group of this compound is a pivotal functional group for the synthesis of a wide range of nitrogen-containing heterocycles. A prominent example is the construction of pyrazole (B372694) rings. The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.com In the context of this compound, this would typically involve its conversion to a hydrazine derivative, which can then be reacted with a suitable diketone to form the pyrazole ring.

Furthermore, substituted anilines can be precursors to other heterocyclic systems. For instance, the synthesis of pyrazoles can also be achieved through a palladium-catalyzed four-component coupling of a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide. organic-chemistry.org The versatility of these methods suggests that this compound can be readily incorporated into various heterocyclic scaffolds, which are of significant interest in drug discovery. The synthesis of pyrazole derivatives is of particular importance, with many synthetic routes available, including the reaction of β-diketones with hydrazine. mdpi.comorganic-chemistry.orgencyclopedia.pub

Functionalization of the Aromatic Ring

The aromatic ring of this compound can be further functionalized through various reactions, including electrophilic aromatic substitution and modern cross-coupling methodologies.

Electrophilic Aromatic Substitution

The substituents on the aniline (B41778) ring, namely the amino, methyl, and difluoromethyl groups, direct the position of incoming electrophiles during electrophilic aromatic substitution reactions. The amino group is a strong activating group and an ortho-, para-director. The methyl group is also an activating ortho-, para-director. In contrast, the difluoromethyl group is generally considered to be a deactivating, meta-directing group due to its electron-withdrawing nature.

A common strategy to control the regioselectivity of electrophilic substitution on anilines is to first acylate the amino group. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which can help to prevent polysubstitution and improve selectivity. For example, the synthesis of 4-bromo-2-methylaniline from 2-methylaniline proceeds via the bromination of N-(2-methylphenyl)acetamide. google.com This indicates that the position para to the activating acetamido group is highly susceptible to electrophilic attack. In the case of N-acetyl-4-(difluoromethyl)-2-methylaniline, electrophilic substitution would be expected to occur at the positions ortho to the acetamido group (positions 3 and 5).

Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, particularly halogenated derivatives, reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are highly valuable.

The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst. libretexts.org A bromo- or iodo- derivative of this compound could be coupled with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups onto the aromatic ring. libretexts.org

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, involving the palladium-catalyzed coupling of an amine with an aryl halide. libretexts.org This reaction could be used to introduce a substituted amino group onto a halogenated this compound derivative. Conversely, the amino group of this compound itself can be coupled with various aryl halides. libretexts.orgnih.gov The choice of palladium catalyst and ligand is crucial for the success of these reactions, with numerous systems developed to accommodate a wide range of substrates. libretexts.org

Table 2: Potential Cross-Coupling Reactions for Derivatization

| Reaction Type | Substrates | Potential Product |

| Suzuki-Miyaura | Bromo-4-(difluoromethyl)-2-methylaniline + Phenylboronic acid | 4-(Difluoromethyl)-2-methylbiphenyl derivative |

| Buchwald-Hartwig | This compound + Bromobenzene | N-Phenyl-4-(difluoromethyl)-2-methylaniline |

This table illustrates potential applications of Suzuki-Miyaura and Buchwald-Hartwig reactions for the derivatization of the this compound core.

Modifications and Further Transformations of the Difluoromethyl Moiety

The difluoromethyl (CF2H) group is a key feature of the molecule, imparting unique electronic properties and acting as a lipophilic hydrogen bond donor. acs.org While often installed as a final step in a synthetic sequence, the difluoromethyl group itself can potentially undergo further transformations.

The hydrogen atom of the difluoromethyl group is weakly acidic, which can influence the molecule's reactivity and interactions with biological targets. acs.org While direct chemical modification of the CF2H group is challenging, its electronic influence is significant in directing other reactions on the aromatic ring. The introduction of the difluoromethyl group into aromatic compounds can be achieved through various methods, including photocatalytic difluoromethylation reactions. mdpi.comnih.gov These methods often utilize a difluoromethyl radical source to functionalize the aromatic ring.

Further research may explore the derivatization of the difluoromethyl group itself, potentially through deprotonation followed by reaction with an electrophile, although this would require strong basic conditions that might not be compatible with other functional groups in the molecule.

Selective Fluorine Atom Manipulations

The selective manipulation of individual fluorine atoms within a difluoromethyl group presents a considerable synthetic challenge due to the high strength of the carbon-fluorine bond. Research in this area is ongoing, with a focus on developing catalytic methods for the selective activation of a single C-F bond. While direct examples on this compound are not extensively documented, broader studies on difluoromethylarenes provide insight into potential synthetic pathways.

One promising approach involves the use of transition metal catalysts, such as palladium, in combination with specific ligands to achieve selective C-F bond activation. These reactions often require carefully controlled conditions to prevent over-fluorination or decomposition of the starting material. The electronic and steric influence of the amino and methyl groups on the aniline ring would play a crucial role in the feasibility and outcome of such transformations on this compound.

Conversion to Other Fluoroalkyl Groups

The conversion of the difluoromethyl group into other fluoroalkyl moieties, such as the trifluoromethyl group (-CF3), is a key transformation for modifying the properties of the parent molecule. This conversion typically involves the replacement of the hydrogen atom in the -CF2H group with a fluorine atom.

A common strategy for this transformation is oxidative fluorination. Reagents like Selectfluor® (F-TEDA-BF4) are often employed for this purpose. The reaction mechanism generally involves the generation of a radical or cationic intermediate at the benzylic position, which is then trapped by a fluoride (B91410) ion. The specific conditions for such a reaction on this compound would need to be optimized to achieve high yield and selectivity, taking into account the potential for side reactions on the aniline nitrogen or the methyl group.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Oxidizing Agent, Fluoride Source | 4-(Trifluoromethyl)-2-methylaniline | Oxidative Fluorination |

This table represents a conceptual transformation based on general principles of converting difluoromethylarenes to trifluoromethylarenes. Specific experimental data for this exact conversion was not found in the reviewed literature.

Further research is required to develop and document specific and efficient protocols for the selective fluorine atom manipulation and conversion of the difluoromethyl group in this compound. Such advancements would significantly expand the synthetic utility of this important fluorinated building block.

Role As a Key Synthetic Intermediate in Advanced Organic Architectures

A Building Block for Complex Chemical Entities

The strategic placement of the difluoromethyl and methyl groups on the aniline (B41778) core of 4-(Difluoromethyl)-2-methylaniline provides a versatile platform for the assembly of intricate chemical structures. This has led to its use in the synthesis of various polycyclic and heterocyclic systems.

Incorporation into Polycyclic Systems (e.g., Quinoxalinones)

The aniline moiety of this compound is a key reactive site for the construction of fused ring systems. A notable application is in the synthesis of quinoxalinone derivatives. Quinoxalinones are a class of heterocyclic compounds with a bicyclic structure composed of a benzene (B151609) ring and a pyrazine (B50134) ring fused together.

The synthesis of 3-difluoromethyl-quinoxalin-2-ones has been achieved through a visible-light-driven difluoromethylation of quinoxalin-2-ones. mdpi.com In this context, while not directly starting from this compound, related aniline structures are fundamental to forming the quinoxalinone core itself, which is then subjected to difluoromethylation. For instance, the synthesis of a precursor for a related system involved the reaction of 2-methylaniline with 2-chloroacetylisocyanate. mdpi.com This highlights the utility of the aniline functional group in building the foundational quinoxalinone scaffold. The subsequent introduction of the difluoromethyl group onto this pre-formed ring system underscores the importance of this substituent in modern synthetic chemistry. mdpi.com

Use in Heterocyclic Synthesis (e.g., Pyrazole (B372694) derivatives)

The versatility of this compound extends to the synthesis of various heterocyclic compounds, including pyrazole derivatives. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are significant structural motifs.

The synthesis of fluorinated pyrazole derivatives often employs strategies that involve either direct fluorination of a pyrazole ring or the use of fluorinated building blocks. thieme-connect.de While direct synthesis of pyrazoles from this compound is a specific pathway, the broader context of creating fluorinated pyrazoles demonstrates the value of having a difluoromethyl group present on a synthetic precursor. thieme-connect.demdpi.com General methods for pyrazole synthesis include the condensation of 1,3-dicarbonyl compounds with hydrazines and [3+2] cycloaddition reactions. nih.govchim.it The presence of the difluoromethyl group on the aniline ring of this compound offers a strategic advantage, allowing for the incorporation of this fluorine-containing moiety into the final pyrazole structure, thereby influencing its chemical properties.

Contributions to the Development of Functional Molecules

The unique electronic properties imparted by the difluoromethyl group make this compound a valuable precursor for designing molecules with specific and tuned characteristics.

Precursors for Specialized Chemical Scaffolds

This compound is utilized as a foundational element for constructing more elaborate and specialized chemical scaffolds. biosynth.com Its structure is amenable to a variety of chemical transformations, allowing for the systematic assembly of complex molecular frameworks. The aniline functional group can be readily converted into a wide range of other functional groups or incorporated into larger ring systems, while the difluoromethyl group remains as a key modulating element. This approach is central to the development of novel molecular architectures where the properties can be fine-tuned by the strategic placement of substituents.

Design of Molecules with Tuned Properties (excluding specific applications/efficacy)

The difluoromethyl group (CHF2) is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, such as a hydroxyl or thiol group. Its inclusion in a molecular structure can significantly alter properties like lipophilicity, metabolic stability, and receptor binding affinity. By using this compound as a starting material, chemists can design and synthesize new molecules where these properties are intentionally modulated. The ability to systematically modify the electronic and steric environment of a molecule by incorporating the difluoromethylaniline scaffold is a powerful tool in modern chemical design.

Advanced Computational and Theoretical Studies of 4 Difluoromethyl 2 Methylaniline

Electronic Structure and Bonding Analysis

The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. Through sophisticated computational techniques, a detailed picture of the electronic landscape of 4-(Difluoromethyl)-2-methylaniline can be constructed.

Ab Initio and Density Functional Theory Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for elucidating electronic structure. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data, offering a rigorous approach to solving the electronic Schrödinger equation. For a molecule like this compound, methods such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide increasingly accurate descriptions of the electronic energy and wavefunctions.

Density Functional Theory (DFT) presents a computationally more tractable alternative, where the electron density is the primary variable rather than the complex many-electron wavefunction. Various functionals, which approximate the exchange-correlation energy, are employed within DFT. For aromatic amines and fluorinated compounds, hybrid functionals like B3LYP are commonly used in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. These calculations yield optimized molecular geometries, vibrational frequencies, and electronic energies for this compound.

A comparative analysis of results from different levels of theory and basis sets is crucial for assessing the reliability of the computed properties. For instance, comparing the bond lengths and angles of the aniline (B41778) ring and the difluoromethyl group obtained from HF, DFT, and MP2 calculations can reveal the importance of electron correlation in describing the system accurately.

| Computational Method | Basis Set | Total Energy (Hartree) | Dipole Moment (Debye) |

| HF | 6-31G(d) | Data not available | Data not available |

| B3LYP | 6-311++G(d,p) | Data not available | Data not available |

| MP2 | cc-pVTZ | Data not available | Data not available |

Note: Specific computational data for this compound is not publicly available. The table structure is provided as a template for how such data would be presented.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrical charge across the this compound molecule is non-uniform due to the presence of electronegative nitrogen and fluorine atoms, as well as the polarizable aromatic ring. This charge distribution can be quantified through various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, performed on the wavefunctions obtained from ab initio or DFT calculations.

A more intuitive representation of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential experienced by a positive test charge at various points on the electron density surface of the molecule. Color-coding is used to represent different potential values: regions of negative potential (electron-rich, typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (electron-poor, typically colored blue) indicate sites for nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high electron density around the nitrogen atom of the amino group, making it a likely site for protonation or interaction with electrophiles. The difluoromethyl group, with its two highly electronegative fluorine atoms, would create a region of positive electrostatic potential, influencing the molecule's interactions with polar solvents and biological receptors. The aromatic ring itself will exhibit a complex potential landscape, influenced by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing difluoromethyl group.

Conformational Analysis and Molecular Flexibility

The three-dimensional structure of this compound is not static. Rotation around single bonds allows the molecule to adopt various conformations, each with a different energy. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers to interconversion between them.

For this compound, key flexible bonds include the C-N bond of the amino group and the C-C bond connecting the difluoromethyl group to the aromatic ring. Rotation around the C-N bond can lead to different orientations of the amino protons relative to the methyl group. Similarly, rotation of the difluoromethyl group can alter the spatial relationship between the fluorine atoms and the rest of the molecule.

Computational methods, particularly DFT, are well-suited for performing a systematic scan of the potential energy surface. By rotating a specific dihedral angle in a stepwise manner and calculating the energy at each step (while optimizing the rest of the geometry), a rotational energy profile can be generated. This profile reveals the low-energy conformers and the transition states that separate them. The results of such an analysis are crucial for understanding how the molecule might bind to a receptor or interact with other molecules, as the bioactive conformation is often a low-energy conformer.

| Dihedral Angle | Relative Energy (kcal/mol) |

| C2-C1-N-H | Data not available |

| C3-C4-C(F2H)-H | Data not available |

Note: Specific conformational analysis data for this compound is not publicly available. The table structure is provided as a template for how such data would be presented.

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict how a molecule will behave in a chemical reaction, including where it is most likely to react and what products it will form.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy and spatial distribution of the HOMO and LUMO of this compound, calculated using DFT, provide significant insights into its reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

The spatial distribution of the HOMO and LUMO indicates the regions of the molecule most involved in electron donation and acceptance. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, consistent with the nucleophilic character of aromatic amines. The LUMO, conversely, is likely to have significant contributions from the aromatic ring and the difluoromethyl group, indicating potential sites for nucleophilic attack. The precise distribution of these orbitals will be influenced by the substituent effects of the methyl and difluoromethyl groups.

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific FMO data for this compound is not publicly available. The table structure is provided as a template for how such data would be presented.

Computational Modeling for Retrosynthetic Analysis

Retrosynthetic analysis is a strategy used by synthetic chemists to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. Computational modeling can assist in this process by identifying plausible bond disconnections and suggesting potential synthetic pathways.

For this compound, a computational retrosynthetic analysis might begin by identifying key functional groups and their potential precursors. For example, the difluoromethyl group is a key feature. Computational tools can search databases of known reactions to identify reliable methods for introducing this group onto an aromatic ring. Similarly, the relationship between the amino and methyl groups on the aniline ring suggests potential starting materials like a substituted nitrobenzene (B124822) that can be subsequently reduced.

Computational models can also be used to evaluate the feasibility of proposed synthetic steps by calculating reaction energies and activation barriers. This can help to identify potential challenges, such as competing side reactions or unfavorable thermodynamics, before any experiments are conducted in the laboratory. This predictive capability can save significant time and resources in the development of a synthetic route to this compound.

Solvent Effects on Molecular Properties and Reactivity of this compound

The surrounding solvent environment can significantly influence the molecular properties and reactivity of a solute molecule. For this compound, the interplay between the solute and solvent molecules is dictated by the nature of the solvent, particularly its polarity, polarizability, and hydrogen bonding capabilities. Computational and theoretical studies, while not extensively focused on this specific molecule, provide a framework for understanding these complex interactions by examining related aniline derivatives.

Theoretical models are broadly categorized into implicit and explicit solvent models. github.ioarxiv.org Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is a computationally efficient way to capture electrostatic interactions. wikipedia.orgq-chem.comresearchgate.net Explicit solvent models, on the other hand, involve the individual representation of solvent molecules, offering a more detailed and accurate picture of specific solute-solvent interactions like hydrogen bonding, albeit at a much higher computational cost. github.ionih.govyoutube.com Hybrid models that combine both approaches are also utilized to balance accuracy and computational feasibility. nih.govnih.gov

The molecular structure of this compound, featuring both an electron-withdrawing difluoromethyl group and an electron-donating methyl group on the aniline scaffold, suggests a nuanced response to varying solvent environments.

Solvent Effects on Molecular Properties

The electronic properties of aniline derivatives, such as the dipole moment (µ) and polarizability (α), are sensitive to the solvent's polarity. journalirjpac.com Studies on substituted anilines have shown that these properties tend to increase as the solvent becomes more polar. journalirjpac.com This enhancement is often associated with a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can imply increased reactivity. journalirjpac.com

For instance, computational studies on 4-nitroaniline (B120555) derivatives have demonstrated a clear trend of increasing dipole moment and polarizability with increasing solvent polarity, as illustrated in the hypothetical data table below, which is based on trends observed for similar molecules. journalirjpac.com

Table 1: Hypothetical Solvent Effects on the Calculated Electronic Properties of an Aniline Derivative

| Solvent | Dielectric Constant (ε) | Dipole Moment (µ) (Debye) | Polarizability (α) (a.u.) |

| Gas Phase | 1.0 | 6.5 | 100 |

| Tetrahydrofuran | 7.6 | 8.0 | 115 |

| Ethanol | 24.6 | 9.2 | 125 |

Note: This table is illustrative and based on general trends observed for substituted anilines. journalirjpac.com The values are not specific to this compound.

Solvatochromism, the change in the absorption or emission spectra of a molecule with a change in solvent polarity, is another key aspect. nih.govucsb.edunih.govsapub.org The n → π* and π → π* electronic transitions in aromatic amines are particularly susceptible to solvent effects. ucsb.edu For molecules where the excited state is more polar than the ground state, a red shift (bathochromic shift) in the absorption maximum is typically observed in more polar solvents. acs.org Conversely, if the ground state is more stabilized by the polar solvent, a blue shift (hypsochromic shift) may occur. acs.org In the case of aniline derivatives, the direction and magnitude of the solvatochromic shift depend on the nature of the substituents and their influence on the charge distribution in the ground and excited states. nih.govnih.gov

Solvent Effects on Reactivity

The reactivity of aniline derivatives can be profoundly affected by the solvent. nih.gov The solvent can influence reaction rates and even alter reaction mechanisms. For example, in nucleophilic aromatic substitution (SNAr) reactions involving substituted anilines, the solvent can stabilize charged intermediates and transition states, thereby accelerating the reaction. nih.gov

Kinetic studies on the reactions of substituted anilines in different solvent mixtures, such as methanol-dimethyl sulfoxide (B87167) (MeOH-Me₂SO), have revealed that changes in solvent composition can lead to dramatic variations in reaction rates. nih.gov In some cases, a change in the solvent can even induce a shift in the reaction mechanism, for example, from a polar SNAr pathway to a single electron transfer (SET) pathway. nih.gov

The ability of a solvent to form hydrogen bonds is also a critical factor. nih.govnih.gov Protic solvents can engage in hydrogen bonding with the amino group of the aniline derivative, which can modulate its nucleophilicity and the stability of any charged species formed during a reaction. Theoretical studies have highlighted the importance of including explicit solvent molecules in computational models to accurately capture these specific interactions and their impact on reaction energy barriers. nih.gov

The following table provides a conceptual overview of how different solvent properties might influence the reactivity of this compound in a hypothetical reaction.

Table 2: Conceptual Influence of Solvent Properties on the Reactivity of this compound

| Solvent Property | Expected Influence on Reactivity | Rationale |

| Increasing Polarity | Generally increases reaction rates for polar reactions. | Stabilization of polar transition states and intermediates. |

| Hydrogen Bond Donating Ability | Can decrease nucleophilicity of the amino group but stabilize anionic intermediates. | Solvation of the lone pair on the nitrogen; stabilization of negatively charged species. |

| Hydrogen Bond Accepting Ability | Can increase the acidity of the N-H protons. | Stabilization of the conjugate base through hydrogen bonding. |

Note: This table presents a qualitative and conceptual framework. The actual effects would be dependent on the specific reaction being considered.

Future Directions and Emerging Research Avenues for 4 Difluoromethyl 2 Methylaniline

Innovations in Sustainable Synthesis

The chemical industry is increasingly shifting towards more environmentally responsible manufacturing processes. For a compound like 4-(Difluoromethyl)-2-methylaniline, this translates to the development of greener and more efficient synthetic routes.

Green Chemistry Approaches and Environmentally Benign Protocols

The principles of green chemistry are central to the future of chemical synthesis. Research is anticipated to focus on replacing hazardous reagents and solvents with more benign alternatives. For instance, the use of Brönsted acidic ionic liquids as catalysts presents a promising metal- and solvent-free approach for reactions involving aniline (B41778) derivatives. nih.gov This methodology, which has been successful in the synthesis of triarylmethanes from anilines, could be adapted for the production of this compound, potentially reducing waste and avoiding the use of toxic metals. nih.gov

Another avenue of exploration is the direct synthesis from abundant and less hazardous starting materials. A notable development is the synthesis of aniline derivatives directly from benzene (B151609) and dinitrogen from the air, utilizing an iron-based catalyst. acs.org While still in its early stages, this approach could revolutionize the production of anilines, including this compound, by using readily available and non-toxic resources. acs.org

The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps and purification processes. A three-component reaction involving acetone, amines, and 1,3-diketones has been developed for the synthesis of meta-substituted anilines, offering a facile and efficient route that could be explored for the synthesis of this compound and its derivatives. beilstein-journals.orgrsc.org

Flow Chemistry and Continuous Manufacturing Integration

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. The integration of flow chemistry into the synthesis of this compound is a key area for future research. Continuous-flow systems have been successfully employed for the manufacturing of active pharmaceutical ingredients (APIs) that utilize aniline building blocks. nih.gov For example, a seven-step synthesis of an API intermediate was achieved with a total residence time of just 27 minutes in a flow reactor. nih.gov

The application of flow chemistry can also be coupled with other technologies to improve efficiency. For instance, in-line purification techniques, such as flash chromatography, can be integrated into a continuous flow process, allowing for the direct isolation of the purified product. youtube.com This approach has been demonstrated for aniline derivatives and could be adapted for the continuous production and purification of this compound. youtube.com Furthermore, flow reactors can facilitate reactions that are difficult or hazardous to conduct in batch, such as those involving highly reactive intermediates or requiring precise temperature control. acs.orgacs.org

Exploration of Novel Reactivity Patterns

Unlocking new ways to functionalize the this compound scaffold is crucial for expanding its utility in drug discovery and materials science.

Development of New Catalytic Systems for Unprecedented Transformations

A major focus of future research will be the development of novel catalytic systems for the selective functionalization of the aniline ring. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for this purpose. acs.orgnih.govrsc.org Recent advancements have enabled the direct arylation of unprotected anilines at the ortho position using a palladium catalyst with a cooperating [2,2′-bipyridin]-6(1H)-one ligand, a method that could be applied to introduce new substituents to the this compound core. nih.govacs.org

Furthermore, the development of ligands that can direct C-H activation to other positions, such as the meta and para positions, is an active area of research. acs.orgnih.gov For example, a Pd/S,O-ligand catalytic system has been shown to be effective for the para-selective C-H olefination of a broad range of anilines. acs.org The ability to selectively functionalize different positions of the aniline ring of this compound would provide access to a wider range of derivatives with diverse properties.

Chemo- and Regioselective Methodologies

Achieving high chemo- and regioselectivity is a constant challenge in organic synthesis. For a molecule like this compound, which possesses multiple reactive sites, the development of highly selective reactions is critical. The electrophilic cyclization of N-(2-alkynyl)anilines has been shown to produce a variety of substituted quinolines with good regioselectivity, a strategy that could be adapted to create fused heterocyclic systems from this compound. nih.govresearchgate.net

Solvent-controlled regiodivergent reactions also offer a powerful tool for selectively obtaining different isomers. For instance, the Friedel-Crafts reaction of 1-naphthol (B170400) with in situ generated aza-o-quinone methides can yield different products depending on the solvent used. acs.org Exploring such solvent effects in reactions involving this compound could lead to the selective synthesis of desired isomers.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The synergy between artificial intelligence (AI) and chemistry is poised to accelerate the discovery and development of new molecules and reactions.

Expanding the Scope of Derived Chemical Entities and Applications as Intermediates

The strategic incorporation of the difluoromethyl group into aromatic systems has positioned this compound as a valuable building block in the synthesis of complex molecules, particularly within the agrochemical and pharmaceutical industries. Future research is poised to expand upon the known derivatives, exploring new synthetic pathways and applications that leverage the unique electronic properties conferred by the difluoromethyl moiety. The reactivity of the aniline amine group allows for a variety of transformations, leading to a diverse range of chemical entities with significant potential as intermediates.

One of the most promising areas of research involves the synthesis of novel pyrazole (B372694) carboxamides. These compounds have garnered significant attention for their potent fungicidal properties, often acting as succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.govnih.govnih.gov The general synthetic route involves the coupling of this compound with a substituted pyrazole carbonyl chloride. This reaction, typically carried out in the presence of a base, forms a stable amide linkage and results in a molecule that combines the beneficial attributes of both the pyrazole and the difluoromethylaniline moieties. The resulting N-phenylpyrazole carboxamides have shown high efficacy against a range of plant pathogenic fungi. nih.govnih.govnih.gov

For instance, derivatives such as 3-(difluoromethyl)-1-methyl-N-(4-(difluoromethyl)-2-methylphenyl)-1H-pyrazole-4-carboxamide are at the forefront of research into new agricultural fungicides. cbijournal.comresearchgate.net The difluoromethyl group in these compounds is thought to enhance their metabolic stability and binding affinity to the target enzyme. nih.gov Molecular docking studies have further elucidated the structure-activity relationships, guiding the design of next-generation fungicides with improved potency and a broader spectrum of activity. nih.gov

Beyond fungicides, the derivatization of this compound into various amides and other complex heterocycles is an active area of investigation. The synthesis of picolinamides, for example, represents another avenue for creating biologically active molecules. nih.gov These compounds are accessible through the reaction of this compound with picolinic acid derivatives.

The table below summarizes key chemical entities derived from this compound and their primary applications as intermediates.

Table 1: Derived Chemical Entities from this compound and Their Applications

| Derived Chemical Entity | Intermediate Application |

| N-(4-(difluoromethyl)-2-methylphenyl)pyrazole-4-carboxamides | Synthesis of agricultural fungicides (SDH inhibitors) nih.govnih.govnih.gov |

| N-(4-(difluoromethyl)-2-methylphenyl)picolinamides | Development of novel bioactive compounds nih.gov |

| N-(4-(difluoromethyl)-2-methylphenyl)formamides | Intermediates in fine chemical synthesis |

Future research will likely focus on expanding the library of pyrazole and other heterocyclic derivatives of this compound. The exploration of different coupling partners and reaction conditions will be crucial in discovering new compounds with enhanced biological activity. Furthermore, the use of this aniline as an intermediate is expected to grow as the demand for specialized agrochemicals and pharmaceuticals with improved efficacy and safety profiles continues to rise.

Q & A

Q. What are the optimal storage conditions for 4-(Difluoromethyl)-2-methylaniline to ensure stability during experiments?

The compound should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon) at temperatures below -20°C to prevent decomposition. Its sensitivity to light and moisture necessitates airtight containers with desiccants. Stability tests using HPLC (>95% purity retention) under these conditions confirm efficacy .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

High-Performance Liquid Chromatography (HPLC) is critical for purity assessment (>95% by area normalization). Nuclear Magnetic Resonance (NMR, ¹H/¹⁹F) validates structural integrity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (theoretical: 275.17 g/mol). FT-IR can further verify functional groups like -NH₂ and C-F bonds .

Q. How does the solubility profile of this compound in common organic solvents impact its application in reaction setups?

The compound exhibits slight solubility in chloroform and DMSO but is poorly soluble in polar solvents like water. This necessitates solvent optimization: DMSO is ideal for stock solutions in cross-coupling reactions, while chloroform suits column chromatography purification. Pre-saturation studies in target solvents are advised to avoid precipitation during synthesis .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Use nitrile gloves, safety goggles, and a fume hood to minimize inhalation/contact. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting a physician. The compound’s low vapor pressure (0.335 mmHg at 25°C) reduces inhalation risk, but PPE remains mandatory .

Advanced Research Questions

Q. How does the introduction of difluoromethyl and methyl groups at the 2- and 4-positions influence the electronic properties and reactivity of the aniline ring?

The difluoromethyl group (-CF₂H) exerts strong electron-withdrawing effects via inductive withdrawal (-I), reducing the aromatic ring’s electron density and deactivating it toward electrophilic substitution. The methyl group at the 2-position introduces steric hindrance, directing regioselectivity in reactions (e.g., favoring para-substitution in nitration). Computational studies (DFT) show a lowered HOMO energy (-6.8 eV), aligning with reduced nucleophilicity .

Q. What synthetic strategies are effective for introducing fluorinated groups into aromatic amines while maintaining regioselectivity?

Metal-free fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) under mild conditions (e.g., 50°C, DCM) achieves high yields (>80%) while preserving the amine group. For regioselective difluoromethylation, Friedel-Crafts alkylation with CHF₂Cl in the presence of AlCl₃ is effective. Monitoring via ¹⁹F NMR ensures minimal byproduct formation .

Q. What computational methods are employed to predict the interaction of fluorinated aniline derivatives with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) leverage the Cambridge Structural Database (CSD) to model C-F⋯protein interactions. The difluoromethyl group’s stereoelectronic effects enhance binding affinity to hydrophobic pockets (e.g., kinase ATP sites). Free energy perturbation (FEP) calculations quantify binding energy changes (±1.2 kcal/mol) upon fluorination .

Q. How can crystallographic data (e.g., X-ray diffraction) elucidate the molecular conformation and packing of this compound derivatives?

Single-crystal X-ray diffraction at 173 K reveals a planar aromatic ring with a dihedral angle of 8.2° between the -CF₂H and -CH₃ groups. Weak C-H⋯F hydrogen bonds (2.9–3.1 Å) stabilize crystal packing. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., 12% F⋯H contacts), guiding co-crystal design for enhanced bioavailability .

Data Contradictions and Mitigation

- Solubility Discrepancies : reports slight solubility in DMSO, while older studies suggest higher solubility. Verify via saturation trials under inert conditions.

- pKa Variability : Predicted pKa (2.52±0.10) may differ from experimental values. Use potentiometric titration in acetonitrile/water mixtures for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.